5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide
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Overview
Description
TVD-0003510 is a carboxamide derivative involved in the synthesis of complex molecules such as (2-((6-(2-aminopyrimidine-5-carboxamido)-8-methoxy-3,4-dihydro-2H-pyrimido[1,2-c]quinazolin-9-yl)oxy)ethyl)piperazine-l-carboxylate (C51), which is a part of tert-butyl2-(4-hydroxyphenyl)acetate . This compound is primarily used in scientific research and has a molecular weight of 464.56 g/mol with the formula C25H32N6O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
TVD-0003510 is synthesized through a series of chemical reactions involving carboxamide derivatives. The synthesis involves the formation of (2-((6-(2-aminopyrimidine-5-carboxamido)-8-methoxy-3,4-dihydro-2H-pyrimido[1,2-c]quinazolin-9-yl)oxy)ethyl)piperazine-l-carboxylate (C51) as a part of tert-butyl2-(4-hydroxyphenyl)acetate . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and other reagents to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of TVD-0003510 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in bulk quantities and is available in various quantities ranging from milligrams to grams .
Chemical Reactions Analysis
Types of Reactions
TVD-0003510 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: TVD-0003510 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving TVD-0003510 include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Solvents: Such as DMSO, which is used to dissolve the compound and facilitate reactions.
Major Products Formed
The major products formed from the reactions involving TVD-0003510 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
TVD-0003510 is widely used in scientific research due to its involvement in the synthesis of complex molecules. Its applications include:
Chemistry: Used as a building block in the synthesis of various chemical compounds.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of TVD-0003510 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
TVD-0003510 is similar to other carboxamide derivatives used in scientific research. Some of the similar compounds include:
- (2-((6-(2-aminopyrimidine-5-carboxamido)-8-methoxy-3,4-dihydro-2H-pyrimido[1,2-c]quinazolin-9-yl)oxy)ethyl)piperazine-l-carboxylate (C51)
- tert-butyl2-(4-hydroxyphenyl)acetate .
Uniqueness
TVD-0003510 is unique due to its specific chemical structure and its involvement in the synthesis of complex molecules. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Biological Activity
The compound 5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide (often abbreviated as DHTP) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
DHTP is characterized by a complex structure that includes a triazole ring and multiple functional groups that enhance its biological activity. The molecular formula is C26H31N3O5, with a molecular weight of approximately 481.55 g/mol. Its structure can be visualized as follows:
Component | Description |
---|---|
Triazole Ring | Central structure contributing to biological activity |
Hydroxy Groups | Potential for hydrogen bonding and solubility |
Ethyl Group | Enhances lipophilicity |
Piperazine Ring | Imparts pharmacokinetic properties |
Antimicrobial Activity
Recent studies have evaluated DHTP's efficacy against various pathogens. Notably, it has shown significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects. For instance, compounds similar to DHTP exhibited IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra .
Anticancer Properties
DHTP has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
The proposed mechanism of action for DHTP includes:
- Inhibition of Enzyme Activity : DHTP may inhibit specific enzymes involved in pathogen metabolism.
- Disruption of Cell Membrane Integrity : By interacting with membrane components, it compromises the integrity of bacterial and cancer cell membranes.
- Modulation of Signaling Pathways : Evidence suggests that DHTP can modulate pathways related to cell survival and apoptosis.
Study 1: Anti-Tubercular Activity
A study conducted on a series of substituted triazole derivatives found that DHTP exhibited significant anti-tubercular activity. The most active derivatives showed IC90 values between 3.73 to 4.00 µM, indicating strong potential for further development as an anti-TB agent .
Study 2: Cytotoxicity Assessment
In cytotoxicity assays performed on HEK-293 cells, DHTP demonstrated low toxicity levels, suggesting a favorable safety profile for therapeutic applications .
Pharmacokinetic Properties
DHTP's pharmacokinetic profile indicates good absorption and distribution characteristics, making it a viable candidate for further clinical development.
Structure-Activity Relationship (SAR)
Research into the SAR of DHTP has revealed that modifications to the piperazine moiety significantly influence its biological activity. Substituting different groups on the piperazine ring can enhance or diminish its efficacy against targeted pathogens.
Properties
IUPAC Name |
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O3/c1-4-27-25(34)24-29-28-23(20-13-19(16(2)3)21(32)14-22(20)33)31(24)18-7-5-17(6-8-18)15-30-11-9-26-10-12-30/h5-8,13-14,16,26,32-33H,4,9-12,15H2,1-3H3,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLSUIGJULNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCNCC3)C4=CC(=C(C=C4O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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